N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a benzamide derivative featuring a 6-fluorobenzo[d]thiazole core linked to a benzamide group substituted with a 3-morpholinopropyl chain. The fluorine atom at the 6-position of the benzothiazole ring enhances metabolic stability, while the morpholinopropyl moiety improves solubility due to its polar nature .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O2S.ClH/c22-17-7-8-18-19(15-17)28-21(23-18)25(20(26)16-5-2-1-3-6-16)10-4-9-24-11-13-27-14-12-24;/h1-3,5-8,15H,4,9-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJYDDXIBYOBEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural composition that includes:
- Thiazole Ring : A five-membered heterocyclic structure contributing to its aromatic properties.
- Morpholinopropyl Group : Enhances solubility and potential interactions with biological targets.
- Fluorine Substituents : Increase lipophilicity and may improve pharmacokinetic properties.
The molecular formula is with a molecular weight of approximately 453.9 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical biological pathways. Its mechanism may include:
- Induction of Apoptosis : The compound has been shown to activate pathways involving p53, leading to programmed cell death in cancer cells.
- Inhibition of Proliferation : Studies indicate that it can significantly inhibit the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) .
- Modulation of Inflammatory Responses : The compound may also reduce levels of inflammatory cytokines such as IL-6 and TNF-α, indicating potential anti-inflammatory effects .
Anticancer Activity
A series of studies have evaluated the anticancer potential of this compound:
-
Cell Line Studies :
- The compound demonstrated significant cytotoxic effects against various cancer cell lines, including Colo205, U937, MCF7, and A549.
- It induced apoptosis in these cells by modulating mitochondrial function and activating apoptotic pathways .
- Mechanistic Insights :
Anti-inflammatory Activity
Research has also explored the anti-inflammatory properties of the compound:
- Cytokine Expression : Enzyme-linked immunosorbent assays (ELISA) confirmed that treatment with the compound significantly reduced the expression levels of IL-6 and TNF-α in macrophage cell lines .
- Wound Healing Assays : Scratch wound healing assays demonstrated that this compound inhibits cell migration, further supporting its role in modulating inflammation .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to related benzothiazole derivatives:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Mechanism |
|---|---|---|---|
| This compound | High (A431, A549) | Moderate (IL-6, TNF-α reduction) | p53 activation, AKT/ERK inhibition |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazole | Moderate (A431, H1299) | Low | Induces apoptosis |
| PMX610 | High (various lines) | Low | Selective receptor targeting |
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Dual Action Therapy : A study demonstrated that compounds similar to this compound can effectively target both cancer proliferation and inflammatory responses, presenting a promising strategy for dual-action therapies .
- Preclinical Trials : In vivo studies have shown that administering this compound leads to significant tumor reduction in animal models, suggesting its potential for further development into clinical applications.
Scientific Research Applications
Anticancer Properties
Research indicates that N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride exhibits significant anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve the modulation of specific signaling pathways associated with tumor growth.
Case Study Example:
A study evaluating the compound's effectiveness against breast cancer cells demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in oncology.
Neuroprotective Effects
Preliminary investigations suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases. The presence of the fluorobenzo[d]thiazole moiety is believed to play a crucial role in its interaction with neuroreceptors.
Case Study Example:
In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis, indicating its potential utility in conditions like Alzheimer's disease .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell membranes is under investigation.
Data Table: Antimicrobial Activity Against Different Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Comparison with Similar Compounds
Thiazol-2-yl Benzamide Derivatives ()
Compounds 4d–4i from Iranian Journal of Pharmaceutical Research (2021) share a thiazol-2-yl benzamide scaffold but differ in substituents:
- Key substituents: Pyridinyl, morpholinomethyl, dimethylamino, or methylpiperazinyl groups.
- Structural distinctions: The target compound uses a fluorinated benzothiazole instead of pyridinyl-thiazole cores.
Table 1: Physical Properties of Selected Analogs
| Compound | Melting Point (°C) | 1H NMR (δ, ppm) | Notable Substituents |
|---|---|---|---|
| Target compound | N/A | N/A | 6-F-benzothiazole, morpholinopropyl |
| 4d | 178–180 | 2.45 (s, 3H) | 3,4-Dichloro, morpholinomethyl |
| 4g | 165–167 | 8.21 (d, J=5.2 Hz) | 4-Methylpiperazinyl |
Implications :
- Fluorination in the target compound likely increases lipophilicity compared to 4d–4i , enhancing membrane permeability.
- The morpholinopropyl chain may improve solubility over shorter alkylamines in 4g or 4h .
Tranylcypromine-Benzamide Derivatives ()
Compounds 3b, 4a–4b, 5b, 6a–6b feature a benzamide linked to a tranylcypromine (2-aminocyclopropylphenyl) core.
- Key distinctions: The target compound lacks the cyclopropylamine group, which is critical for LSD1 inhibition in these analogs.
Activity insights :
- Tranylcypromine derivatives target epigenetic enzymes, whereas the fluorobenzothiazole in the target compound may prioritize kinase or protease inhibition.
Benzothiazole Acetamide Derivatives ()
European Patent EP3348550A1 describes N-(6-trifluoromethylbenzothiazol-2-yl)acetamides (e.g., 3-methoxyphenyl derivatives).
Table 2: Substituent Effects on Lipophilicity
| Compound Type | Substituent | LogP (Predicted) |
|---|---|---|
| Target compound | 6-F-benzothiazole | ~2.8 |
| EP3348550A1 analogs | 6-CF3-benzothiazole | ~3.5 |
Morpholine-Containing Benzamides ()
The patent compound N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide hydrochloride shares a morpholine group but incorporates a pyrimidine ring and cyanomethyl chain.
- Pyrimidine-morpholine interactions may target nucleic acid-binding proteins, unlike the benzothiazole core .
Preparation Methods
Bromine-Mediated Cyclization
A method adapted from Reddy and Namratha (2013) involves:
- Reacting 3-chloro-4-fluoroaniline (10 mmol) with potassium thiocyanate (8 mmol) in glacial acetic acid at 0–5°C.
- Dropwise addition of bromine (1.6 mL) in acetic acid over 105 minutes, followed by 12-hour stirring.
- Neutralization with ammonia (pH 6.0) yields 2-amino-6-fluoro-7-chlorobenzo[d]thiazole as yellow crystals (mp: 162°C, yield: 69%).
Mechanistic Insight : Bromine acts as an electrophilic agent, facilitating thiocyanate cyclization to form the thiazole ring.
Introduction of the 3-Morpholinopropyl Group
The morpholinopropyl side chain is introduced via nucleophilic substitution or reductive amination.
Alkylation of 6-Fluorobenzo[d]thiazol-2-Amine
- Reagents : 3-Morpholinopropyl chloride (1.2 eq), triethylamine (2 eq), dry DMF.
- Conditions : 18–20 hours at 80°C under nitrogen.
- Outcome : N-(3-morpholinopropyl)-6-fluorobenzo[d]thiazol-2-amine isolated via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Side Reaction Mitigation : Excess triethylamine prevents HCl-mediated dealkylation.
Carboxamide Formation
Coupling the amine intermediate with benzoyl chloride derivatives completes the core structure.
Schotten-Baumann Reaction
EDCI/HOBt-Mediated Coupling
For acid-sensitive substrates:
- Activate benzoic acid (1.1 eq) with EDCI (1.2 eq) and HOBt (1.1 eq) in DMF.
- Add amine intermediate, stir at 25°C for 24 hours.
- Yield : 85% (HPLC purity >98%).
Hydrochloride Salt Formation
The final step ensures solubility and stability for pharmaceutical applications.
Acid-Base Titration
- Dissolve free base (1 eq) in anhydrous ethanol.
- Add hydrochloric acid (1.05 eq) dropwise at 0°C.
- Precipitate hydrochloride salt via ice-cooled diethyl ether.
- Characterization : IR shows N–H stretch at 3,012 cm⁻¹; ¹H-NMR confirms protonation at δ 5.26 ppm.
Optimization and Challenges
Regioselective Fluorination
Purification Challenges
- Problem : Co-elution of morpholinopropyl byproducts.
- Resolution : Gradient HPLC (C18 column, acetonitrile/0.1% TFA).
Q & A
Q. What are the critical steps and parameters for synthesizing N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride?
The synthesis typically involves:
- Step 1: Formation of the fluorobenzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with fluorinated precursors under acidic conditions .
- Step 2: Amide coupling between the thiazole amine and benzoyl chloride derivatives, using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF) .
- Step 3: Introduction of the morpholinopropyl group via nucleophilic substitution or reductive amination, requiring precise pH and temperature control .
- Purification: Chromatography (e.g., flash column or HPLC) and recrystallization are critical for achieving >95% purity .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation .
- High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase columns with UV detection .
Advanced Research Questions
Q. How can computational methods like Density Functional Theory (DFT) enhance understanding of reaction mechanisms?
- Reaction Path Analysis: DFT calculations predict transition states and intermediates for key steps (e.g., amide coupling or fluorination), reducing trial-and-error experimentation .
- Electronic Properties: Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites, guiding synthetic modifications .
- Example: DFT-based studies on similar benzothiazoles revealed solvent effects on reaction kinetics, enabling optimization of polar aprotic solvents like DMSO .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Standardized Assays: Use consistent cell lines (e.g., HeLa for cytotoxicity) and control compounds to minimize inter-lab variability .
- Meta-Analysis: Cross-reference data across studies, focusing on shared parameters (e.g., incubation time, solvent used) to identify confounding factors .
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., morpholinopropyl vs. dimethylaminoethyl) to isolate activity contributors .
Q. How can reaction conditions be optimized using Design of Experiments (DOE)?
- Factor Screening: Test variables (temperature, solvent polarity, catalyst loading) via fractional factorial designs to identify critical parameters .
- Response Surface Methodology (RSM): Model interactions between factors (e.g., pH and temperature) to maximize yield while minimizing side products .
- Case Study: DOE applied to similar morpholine-containing compounds improved amidation yields from 60% to 88% by optimizing DMF:THF solvent ratios .
Q. What methodologies elucidate the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Molecular Docking: Use software like AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase), validated by mutagenesis studies .
- Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) in real-time, complemented by isothermal titration calorimetry (ITC) for thermodynamic profiling .
- Pharmacophore Mapping: Identify critical functional groups (e.g., fluorobenzo[d]thiazole’s π-π stacking) using comparative ligand alignment .
Methodological Challenges and Solutions
Q. How to address low yields in the final amidation step?
- Catalyst Optimization: Replace EDCI with BOP or PyBOP for sterically hindered amines .
- Solvent Engineering: Switch from DMF to DMA or NMP to enhance solubility of intermediates .
- In Situ Activation: Use HATU with DIPEA for improved coupling efficiency .
Q. What strategies mitigate degradation during storage?
- Lyophilization: Store as a lyophilized powder under inert gas (argon) to prevent hydrolysis of the morpholinopropyl group .
- Stabilizers: Add antioxidants (e.g., BHT) to DMSO stock solutions for long-term biological assay use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
